molecular formula C17H19N3O3 B2845796 2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 899740-19-3

2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one

Cat. No. B2845796
CAS RN: 899740-19-3
M. Wt: 313.357
InChI Key: RRXPGAHGJLNHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one, also known as MOPETP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Synthesis Methodologies : The compound 2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one, related to the pyridazinone family, can be synthesized through various chemical processes. A notable method involves the sequential nucleophilic aromatic substitution reactions, utilizing tetrafluoropyridazine as a starting scaffold. This approach allows for the creation of diverse polysubstituted pyridazinone systems, including those with morpholine groups, by targeting the fluorine atoms for substitution with different nucleophiles, such as butylamine, morpholine, and aniline derivatives (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Structural and Spectroscopic Analysis : For compounds like 2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one, detailed structural and spectroscopic analyses are pivotal. Techniques such as FT-IR, NMR, UV-Vis spectroscopy, and X-ray crystallography are employed to elucidate their molecular structure, conformation, and electronic properties. Studies have shown that the morpholine ring often adopts a chair conformation, and the molecular structure can be further validated through density functional theory (DFT) methods, which provide insights into vibrational frequencies, electronic absorption wavelengths, and molecular electrostatic potential (Dede, Avcı, & Bahçelī, 2018).

Applications in Scientific Research

Biological Activity and Drug Design : Pyridazinone derivatives, including those with morpholine functionalities, are explored for their potential biological activities. They have been synthesized and tested for antibacterial, antifungal, antimycobacterial, and cytotoxic activities. Certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in drug discovery and pharmaceutical research (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012).

Corrosion Inhibition : Beyond biomedical applications, pyridazinone derivatives, particularly those with morpholine and pyridinyl groups, have been investigated as corrosion inhibitors for metals such as mild steel in acidic environments. These compounds exhibit mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, signifying their efficiency in forming protective layers on metal surfaces to mitigate corrosion (Filali, Hadrami, Bentama, Hafez, Abdel-Rahman, Harrach, Elmsellem, Hammouti, Mokhtari, Stiriba, & Julve, 2019).

properties

IUPAC Name

6-(2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-4-2-3-5-14(13)15-6-7-16(21)20(18-15)12-17(22)19-8-10-23-11-9-19/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXPGAHGJLNHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one

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